molecular formula C16H22N2O B11572623 2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol

2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol

Cat. No.: B11572623
M. Wt: 258.36 g/mol
InChI Key: BVSOSWSBDCEXFT-UHFFFAOYSA-N
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Description

2-(5,7-Dimethyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)phenol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol typically involves multiple steps. One common method starts with the preparation of the tricyclic core, followed by the introduction of the phenol group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tricyclic core or the phenol group.

    Substitution: The phenol group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated phenols.

Scientific Research Applications

2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline
  • 1-C-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
  • 1-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-1,2,3,4-butantetrol

Uniqueness

What sets 2-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol apart from similar compounds is its phenol group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)phenol

InChI

InChI=1S/C16H22N2O/c1-15-7-16(2)10-17(8-15)14(18(9-15)11-16)12-5-3-4-6-13(12)19/h3-6,14,19H,7-11H2,1-2H3

InChI Key

BVSOSWSBDCEXFT-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CC=C4O)C

Origin of Product

United States

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